1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine is an organosilicon compound that features a silicon-nitrogen bond. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. The unique structure of this compound, with its phenyl and diphenyl groups, imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine typically involves the reaction of chlorosilanes with amines. One common method is the reaction of chlorodimethylphenylsilane with diphenylmethylamine under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon-nitrogen bond can be targeted in substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosilanes or alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Various substituted silanes depending on the reactants used.
Scientific Research Applications
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-nitrogen bond chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of silicon-based pharmaceuticals.
Industry: Used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine involves its ability to form stable silicon-nitrogen bonds. These bonds can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The compound can also participate in catalytic cycles, where it acts as a ligand or a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane: Another organosilicon compound with similar structural features but different reactivity and applications.
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: A silole compound with unique photophysical properties.
Uniqueness
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine is unique due to its specific combination of phenyl and diphenyl groups, which impart distinct chemical properties. Its ability to form stable silicon-nitrogen bonds makes it valuable in various applications, from materials science to pharmaceuticals.
Properties
CAS No. |
14518-72-0 |
---|---|
Molecular Formula |
C21H25NSi2 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
[dimethyl-[[methyl(diphenyl)silyl]amino]silyl]benzene |
InChI |
InChI=1S/C21H25NSi2/c1-23(2,19-13-7-4-8-14-19)22-24(3,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,22H,1-3H3 |
InChI Key |
PTGRNNOQXPHBAV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)N[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.